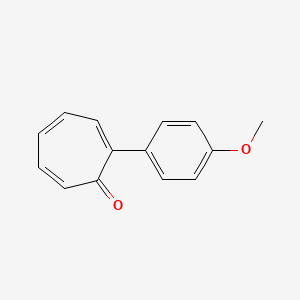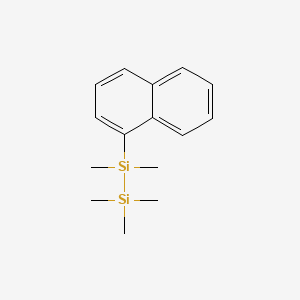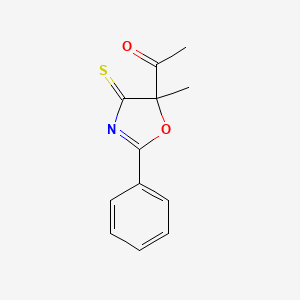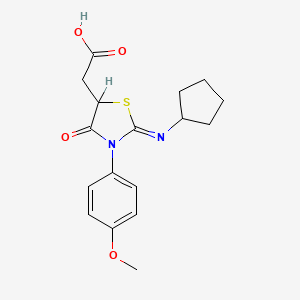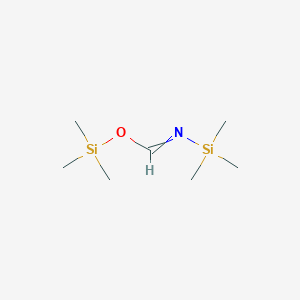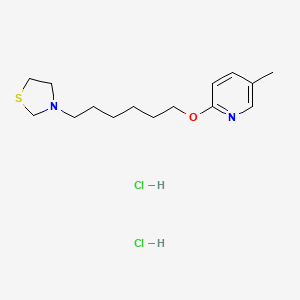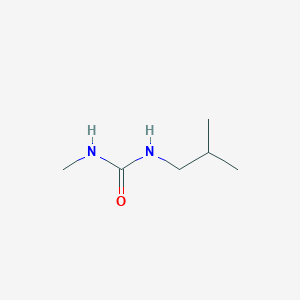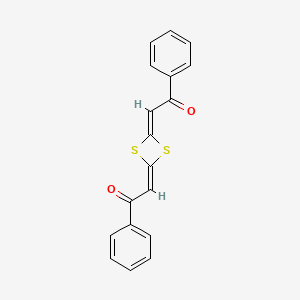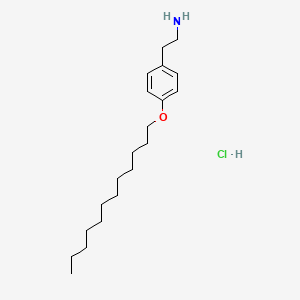
4-(Dodecyloxy)benzeneethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecyloxy)benzeneethanamine hydrochloride is an organic compound that belongs to the class of benzeneethanamines. It is characterized by the presence of a dodecyloxy group attached to the benzene ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)benzeneethanamine hydrochloride typically involves the reaction of 4-hydroxybenzeneethanamine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecyloxy)benzeneethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
4-(Dodecyloxy)benzeneethanamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dodecyloxy)benzeneethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzeneethanamine hydrochloride: Similar structure but with a methoxy group instead of a dodecyloxy group.
4-Hydroxybenzeneethanamine hydrochloride: Contains a hydroxy group instead of a dodecyloxy group.
Uniqueness
4-(Dodecyloxy)benzeneethanamine hydrochloride is unique due to the presence of the long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions or membrane permeability.
Propriétés
Numéro CAS |
37567-25-2 |
|---|---|
Formule moléculaire |
C20H36ClNO |
Poids moléculaire |
342.0 g/mol |
Nom IUPAC |
2-(4-dodecoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C20H35NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-22-20-14-12-19(13-15-20)16-17-21;/h12-15H,2-11,16-18,21H2,1H3;1H |
Clé InChI |
UQEWIRSRQGGJRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


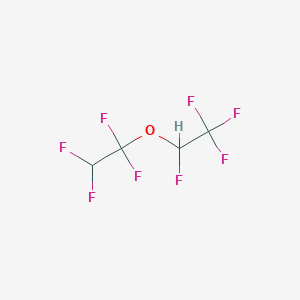
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
